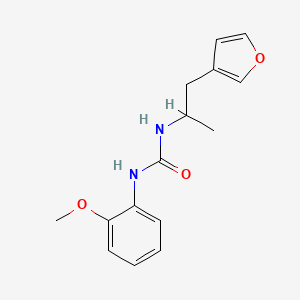
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related furan-urea compounds, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, the synthesis and bioactivity of a furan-urea compound with antibacterial properties are described, suggesting that the compound may also possess interesting biological activities .
Synthesis Analysis
The synthesis of related furan-urea compounds involves the coupling of purified furfural with urea. This process likely involves the formation of an intermediate that reacts with urea to form the final urea derivative. The synthesis is characterized by techniques such as GC-MS, FTIR, and NMR, which are essential for confirming the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of furan-urea derivatives is confirmed using various spectroscopic techniques. GC-MS provides information on the molecular weight and fragmentation pattern, while FTIR reveals the presence of functional groups. NMR spectroscopy, including 1H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT, offers detailed structural information, including the arrangement of atoms and the electronic environment within the molecule .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea. However, the bioactivity study of a related compound suggests that it can interact with various bacterial pathogens, indicating that it may participate in biochemical reactions within biological systems .
Physical and Chemical Properties Analysis
The physical properties of related furan-urea compounds include their ability to form good quality crystals, as demonstrated by a study on an organic nonlinear optical material. The crystal growth is achieved by slow evaporation using appropriate solvents, and the crystals are characterized by their dimensions and monoclinic system space group. Chemical properties such as reactivity with bacterial pathogens have been observed, and the compound's susceptibility to different bacterial strains has been tested .
科学的研究の応用
Synthesis and Chemical Properties
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, showcasing its utility in the creation of complex molecular structures. These derivatives are synthesized through reactions involving furan- or thiophen-2-yl)ethylidene)malononitriles, arene diazonium salts, hydrazines, and urea derivatives, indicating the compound's versatility in chemical synthesis (Abdelrazek et al., 2010).
Photophysical Studies
The compound's derivatives, such as (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, and (E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their absorption and fluorescence characteristics in different solvents. This research highlights the solvatochromic effects on these molecules, demonstrating their potential in developing new photophysical probes and materials (Kumari et al., 2017).
Biological Activity
Research into the biological activity of similar furan derivatives, such as the study of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showcases the potential of these compounds in medicinal applications. This particular study demonstrated broad-spectrum activity against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting its use for various medicinal purposes and the development of novel drugs (Donlawson et al., 2020).
Material Science and Organic Electronics
In the field of material science and organic electronics, compounds like 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea and its derivatives are crucial for developing nonlinear optical materials, as indicated by the synthesis and characterization of related compounds. These studies emphasize the potential of such materials in applications ranging from organic electronics to photonics, showcasing their importance in advancing technology and materials science (Crasta et al., 2004).
特性
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(9-12-7-8-20-10-12)16-15(18)17-13-5-3-4-6-14(13)19-2/h3-8,10-11H,9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXOIQZQQHDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
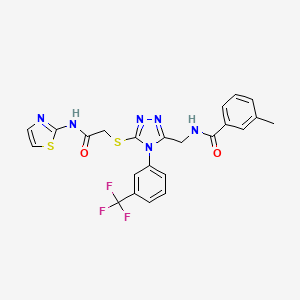
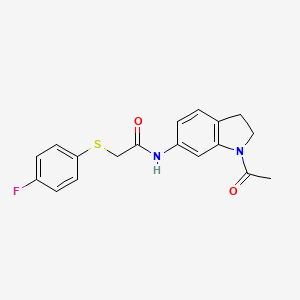
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
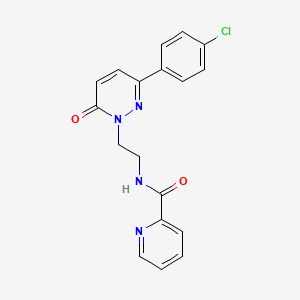
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
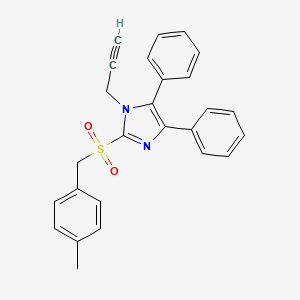
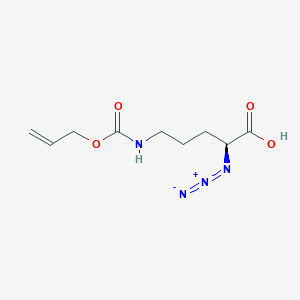
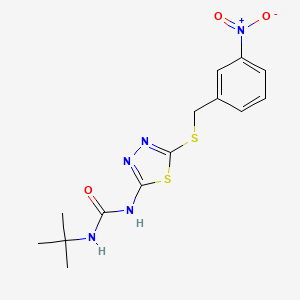
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)